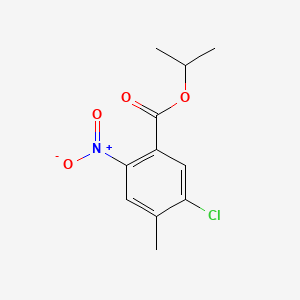

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

Description

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3) is a substituted benzoate ester with the molecular formula C₁₁H₁₂ClNO₄ and a molecular weight of 257.68 g/mol . The compound features a nitro group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 4-position of the benzene ring, esterified with isopropyl alcohol. It is typically a white to grey solid with a purity of 95–98% (confirmed via HPLC) and is packaged in 20 kg drums for industrial use . Its primary applications include serving as a pharmaceutical intermediate and a reagent in organic synthesis .

Properties

IUPAC Name |

propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(2)17-11(14)8-5-9(12)7(3)4-10(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKKNXHDDASGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Methylbenzoic Acid

The chlorination step employs Lewis acid catalysis in concentrated sulfuric acid to direct electrophilic substitution at the 3-position of 4-methylbenzoic acid.

-

Reagents : 4-Methylbenzoic acid, chlorine gas, Lewis acid (e.g., AlCl₃, FeCl₃), concentrated H₂SO₄.

-

Conditions :

-

Mass ratio of H₂SO₄ to 4-methylbenzoic acid: 3–10:1.

-

Molar ratio of Lewis acid to substrate: 1:10–100.

-

Reaction temperature: 20–40°C.

-

Chlorination is monitored until residual 4-methylbenzoic acid <1%.

-

Key Considerations :

Nitration to 5-Chloro-4-Methyl-2-Nitrobenzoic Acid

Nitration introduces the nitro group at the 2-position, leveraging the electron-withdrawing effects of the existing chlorine.

-

Reagents : 3-Chloro-4-methylbenzoic acid, 65% HNO₃.

-

Conditions :

-

Temperature: ≤10°C during HNO₃ addition, followed by 4-hour reaction at 5–10°C.

-

Quenching with ice water (3–5× mass of reaction mixture) induces crystallization at 0–5°C.

-

Performance Metrics :

Optimization Strategies :

Esterification with Isopropanol

The final step converts 5-chloro-4-methyl-2-nitrobenzoic acid to its isopropyl ester via acyl chloride intermediacy.

-

Acyl Chloride Formation :

-

Reagents : Thionyl chloride (SOCl₂), 5-chloro-4-methyl-2-nitrobenzoic acid.

-

Conditions :

-

Molar ratio SOCl₂:acid = 3:1.

-

Reflux at 70–80°C until complete dissolution (~2 hours).

-

Excess SOCl₂ is removed via reduced-pressure distillation.

-

-

-

Esterification :

-

Reagents : Isopropanol (1.5× mass of acyl chloride).

-

Conditions :

-

Dropwise addition at 80°C, followed by reflux at 110–120°C for 3–5 hours.

-

Post-reaction, residual isopropanol is distilled under vacuum.

-

Recrystallization with petroleum ether yields the pure ester.

-

-

Performance Metrics :

Industrial-Scale Data and Conditions

Table 1: Comparative Reaction Parameters from Patent Examples

| Parameter | Example 1 | Example 2 |

|---|---|---|

| 4-Methylbenzoic acid (g) | 380 | 468 |

| Thionyl chloride (g) | 1140 | 1405 |

| Isopropanol (g) | 158.3 | 196.7 |

| Reaction time (h) | 3 | 3 |

| Ester yield (%) | 96 | 95.33 |

| Overall yield (%) | 80.84 | 80.84 |

Environmental and Economic Advantages

The patented method emphasizes sustainability:

-

Waste Reduction : Integrated solvent recovery (e.g., SOCl₂ distillation) minimizes hazardous waste.

-

Energy Efficiency : Exothermic nitration and esterification steps reduce external heating requirements.

-

Cost-Effectiveness : Lewis acid catalysts are reused in subsequent batches, lowering material costs.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products

Reduction: 5-chloro-4-methyl-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 5-chloro-4-methyl-2-nitrobenzoic acid and isopropanol.

Scientific Research Applications

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is utilized in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Employed in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to enzyme inhibition or modification of protein function. The ester group allows for hydrolysis, releasing the active acid form that can further interact with cellular targets .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Detailed Analysis

(1) Substituent Effects on Reactivity and Solubility

- This compound: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups enhance electrophilic substitution reactivity, while the methyl (-CH₃) group provides steric hindrance. The isopropyl ester group increases lipophilicity, favoring solubility in organic solvents .

- 5-Chloro-4-fluoro-2-nitrobenzoic acid : The carboxylic acid (-COOH) group introduces hydrogen-bonding capacity, improving aqueous solubility compared to the ester. Fluorine’s electronegativity may enhance binding in medicinal targets .

- 5-Isopropyl-2,4-dimethoxybenzaldehyde : Methoxy (-OCH₃) groups are electron-donating, directing electrophilic substitution to specific positions. The aldehyde (-CHO) group is highly reactive, enabling condensation reactions .

Biological Activity

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Functional Groups : Nitro group (-NO₂), chloro group (-Cl), and isopropyl ester (-O-C(CH₃)₂).

- Molecular Formula : C₁₄H₁₄ClN₃O₄.

- Molecular Weight : Approximately 299.73 g/mol.

These structural features contribute to its unique reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups enhances its potential for diverse chemical interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that interact with enzymes, potentially leading to inhibition. This has implications for drug design, particularly in targeting specific enzyme pathways involved in disease processes.

- Protein-Ligand Interactions : The compound may interact with various protein targets, modifying their function and influencing cellular processes. This interaction is crucial for understanding its potential therapeutic applications .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.

Antimicrobial Studies

Recent studies have focused on the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, revealing significant activity against both Gram-positive and Gram-negative bacteria. Below is a summary of findings from recent research:

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Case Studies on Biological Activity

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on glycosidases, which are critical in carbohydrate metabolism. The results indicated a dose-dependent inhibition, suggesting potential applications in managing metabolic disorders .

- Cytotoxicity Assays : Cytotoxicity tests were conducted using human cell lines to evaluate the safety profile of the compound. Results showed that at lower concentrations, the compound exhibited minimal cytotoxic effects, indicating its potential as a therapeutic agent with manageable side effects.

Comparison with Related Compounds

This compound shares structural similarities with other nitrobenzoate derivatives, which also display biological activity. A comparison of their properties is illustrated below:

| Compound | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| This compound | Moderate | Yes |

| Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate | High | Yes |

| Isopropyl 5-chloro-4-methyl-2-amino benzoate | Low | Moderate |

This comparison highlights the unique position of this compound within its class of compounds.

Q & A

Q. 1.1. What are the optimal synthetic routes and reaction conditions for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate?

Methodological Answer: The synthesis of nitrobenzoate derivatives typically involves esterification of the corresponding benzoic acid. Key steps include:

- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for converting benzoic acids to acyl chlorides. For example, highlights the use of thionyl chloride with N-methylacetamide or DMF as catalysts in dichloromethane (DCM) at 50°C for 1–12 hours .

- Esterification : Reacting the acyl chloride with isopropanol under reflux conditions. Solvent choice (e.g., DCM or benzene) and reaction temperature (0–50°C) significantly impact yield and purity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the pure ester.

Q. 1.2. How can researchers verify the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : ¹H and ¹³C NMR spectra should confirm the isopropyl group (δ ~1.3 ppm for CH₃, δ ~5.0 ppm for CH), nitro group (electron-withdrawing effects on aromatic protons), and substitution pattern (chloro and methyl groups at positions 5 and 4, respectively). provides analogous NMR data for structurally related esters .

- IR : Key peaks include C=O (ester) at ~1720 cm⁻¹ and NO₂ (nitro) at ~1520–1350 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (C₁₁H₁₂ClNO₄, MW 257.68) .

Advanced Research Questions

Q. 2.1. How do reaction conditions influence regioselectivity and byproduct formation during synthesis?

Methodological Answer:

- Temperature Effects : Lower temperatures (0–20°C) minimize side reactions like nitration at unintended positions, as seen in for similar nitrobenzoates .

- Catalyst Optimization : DMF or N-methylacetamide enhances acyl chloride formation but may lead to dimethylamine byproducts if not thoroughly removed. notes that extended reaction times (12 hours) at 50°C in DCM reduce such impurities .

- Byproduct Mitigation : TLC monitoring and quenching unreacted reagents (e.g., washing with sodium bicarbonate) are critical.

Q. 2.2. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Density Functional Theory (DFT) can model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack at the nitro-adjacent position.

- Hammett Constants : Use σ⁻ values for substituents (Cl: +0.23, CH₃: −0.17) to predict reaction rates. The nitro group (σ⁻: +1.27) strongly activates the ring for meta-directed reactions .

- MD Simulations : Molecular dynamics can simulate solvent effects (e.g., DCM vs. THF) on transition-state stabilization.

Stability and Degradation Studies

Q. 3.1. How does storage temperature affect the compound’s stability?

Methodological Answer:

- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation. recommends –80°C for long-term storage of nitrobenzoic acids, with stability up to 6 months .

- Hydrolysis Risk : The ester bond is prone to hydrolysis in humid environments. Karl Fischer titration can monitor moisture levels in stored samples.

Q. 3.2. What analytical techniques detect degradation products?

Methodological Answer:

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to MS identifies hydrolyzed products (e.g., 5-chloro-4-methyl-2-nitrobenzoic acid) .

- TGA/DSC : Thermogravimetric analysis determines decomposition temperatures, with nitro groups contributing to exothermic peaks above 200°C .

Contradictory Data Resolution

Q. 4.1. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification : Re-crystallize the compound and compare melting points with literature. notes that impurities like residual solvents can depress melting points .

- Interlab Validation : Cross-validate NMR and IR data with independent labs. For example, provides standardized IR spectra for nitrobenzoates .

Experimental Design for Novel Applications

Q. 5.1. How to design a kinetic study for the compound’s reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Substrate Scope : Test aryl boronic acids with varying electronic properties (e.g., electron-rich vs. electron-poor).

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-Hartwig catalysts in DMF/H₂O at 80°C .

- Kinetic Monitoring : Use in situ FTIR or GC-MS to track reaction progress and calculate rate constants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.